molecular formula C18H13N3O3 B11593770 {2-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-phenoxy}-acetic acid

{2-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-phenoxy}-acetic acid

Cat. No.: B11593770
M. Wt: 319.3 g/mol
InChI Key: GCFUPKXQYKBDFB-UKTHLTGXSA-N
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Description

2-{2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENOXY}ACETIC ACID is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENOXY}ACETIC ACID typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide.

    Coupling with Phenoxyacetic Acid: The final step involves coupling the benzimidazole derivative with phenoxyacetic acid under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the above reactions are optimized for yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-{2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENOXY}ACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    Phenoxyacetic Acid: A simpler analog that lacks the benzimidazole moiety.

    Cyanoethenyl Derivatives: Compounds that share the cyanoethenyl group but differ in other structural aspects.

Uniqueness

2-{2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENOXY}ACETIC ACID is unique due to its combination of a benzimidazole ring, a cyanoethenyl group, and a phenoxyacetic acid moiety. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

2-[2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]acetic acid

InChI

InChI=1S/C18H13N3O3/c19-10-13(18-20-14-6-2-3-7-15(14)21-18)9-12-5-1-4-8-16(12)24-11-17(22)23/h1-9H,11H2,(H,20,21)(H,22,23)/b13-9+

InChI Key

GCFUPKXQYKBDFB-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC(=O)O

solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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